

An In-depth Technical Guide to 4-Methyltriphenylamine

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Compound of Interest

Compound Name: 4-Methyltriphenylamine

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This technical guide provides essential information on **4-Methyltriphenylamine**, a substituted aromatic amine with applications in materials science and as a building block in organic synthesis. This document outlines its core molecular properties, a detailed experimental protocol for its synthesis via the Buchwald-Hartwig amination, and a visual representation of the experimental workflow.

Core Molecular Data

Quantitative data for **4-Methyltriphenylamine**, also known as N-(4-methylphenyl)diphenylamine, is summarized in the table below for easy reference.

Property	Value
Chemical Formula	C ₁₉ H ₁₇ N
Molecular Weight	263.35 g/mol
Appearance	White crystal or powder
Melting Point	94-98°C
Boiling Point	432°C
Solubility	Insoluble in water; soluble in ethanol, chloroform, and dichloromethane

Synthesis of 4-Methyltriphenylamine

The synthesis of **4-Methyltriphenylamine** can be achieved through several methods, with the Buchwald-Hartwig amination being a prominent and versatile approach for forming the crucial carbon-nitrogen bond.^[1] This palladium-catalyzed cross-coupling reaction is widely used for the synthesis of aryl amines from aryl halides and amines.^{[1][2][3]}

This protocol provides a detailed methodology for the synthesis of **4-Methyltriphenylamine** using a palladium catalyst.

Materials:

- Diphenylamine
- 4-Iodotoluene (or 4-bromotoluene)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) or a similar palladium precatalyst
- A suitable phosphine ligand (e.g., SPhos, XPhos, or BINAP)
- A strong base (e.g., sodium tert-butoxide (NaOtBu) or potassium carbonate (K_2CO_3))
- Anhydrous toluene or dioxane as the solvent
- Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
- Magnetic stirrer and heating mantle
- Reagents for workup and purification (e.g., ethyl acetate, brine, magnesium sulfate, silica gel for column chromatography)

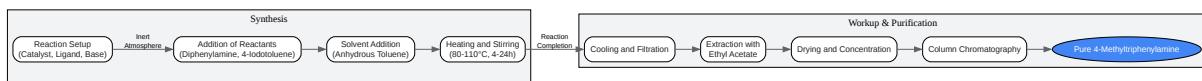
Procedure:

- Reaction Setup: In an oven-dried Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precatalyst (typically 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (approximately 1.4 equivalents).

- **Addition of Reactants:** To the flask, add diphenylamine (1.2 equivalents) and 4-iodotoluene (1.0 equivalent).
- **Solvent Addition:** Add the anhydrous solvent via syringe.
- **Reaction:** Heat the reaction mixture to a temperature between 80-110°C with vigorous stirring. The reaction progress should be monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from 4 to 24 hours.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the catalyst and inorganic salts.
- **Extraction:** Transfer the filtrate to a separatory funnel and wash with brine. Separate the organic layer.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel to yield pure **4-Methyltriphenylamine**.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of **4-Methyltriphenylamine** as described in the experimental protocol.



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References

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